2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide, also known as AX-024, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
Mechanism of Action
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells, including B cells and mast cells, which play a role in inflammatory diseases. By inhibiting BTK, this compound reduces the activity of these immune cells and decreases inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to decrease the activation of immune cells and reduce the production of autoantibodies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are a number of potential future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, there is potential for the use of this compound in combination with other therapies for the treatment of inflammatory diseases.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease symptoms. Similarly, in models of rheumatoid arthritis and psoriasis, this compound has demonstrated efficacy in reducing inflammation and improving disease outcomes.
properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-(2-methylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-7-5-6-10-15(13)19-17(21)12-22-11-16(20)18-14-8-3-2-4-9-14/h2-4,8-9,13,15H,5-7,10-12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVNABTQVRINI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CSCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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